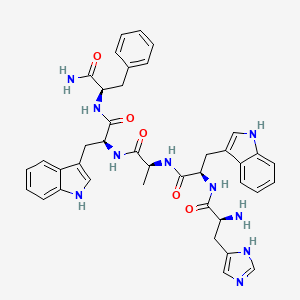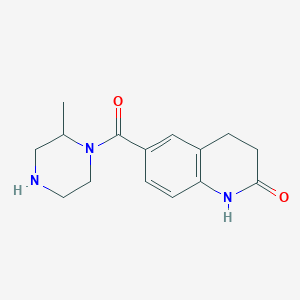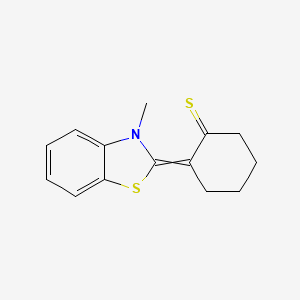
Non-5-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-5-YN-2-OL is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond This compound is also an alcohol, containing a hydroxyl group (-OH) attached to the second carbon atom The structure of this compound can be represented as CH₃-CH₂-CH₂-C≡C-CH₂-CH₂-OH
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Non-5-YN-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-bromo-5-chloropentane with sodium acetylide in a solvent such as tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The starting materials, such as 1-bromo-5-chloropentane and sodium acetylide, are fed into the reactor, and the product is continuously collected. This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Non-5-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: The major products include aldehydes and ketones.
Reduction: The major products include alkenes and alkanes.
Substitution: The major products include halogenated compounds and amines.
Applications De Recherche Scientifique
Non-5-YN-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving alkynes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Non-5-YN-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity. The triple bond can participate in addition reactions, where other molecules add across the triple bond. These interactions can affect the compound’s biological activity and its role in chemical reactions.
Comparaison Avec Des Composés Similaires
Non-5-YN-2-OL can be compared with other similar compounds, such as:
1-Pentyne: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
5-Hexyn-1-ol: Similar in structure but has the hydroxyl group at a different position, affecting its reactivity and applications.
Propargyl alcohol: Contains both an alkyne and a hydroxyl group but has a shorter carbon chain, influencing its physical and chemical properties.
Propriétés
Numéro CAS |
88723-04-0 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
non-5-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-4,7-8H2,1-2H3 |
Clé InChI |
HWQBVWDKJHXHBP-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
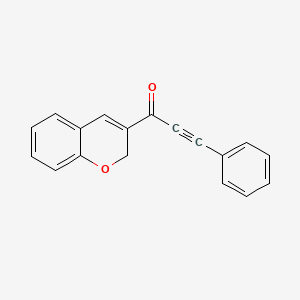

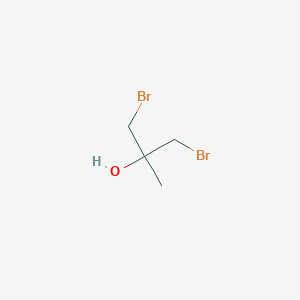

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
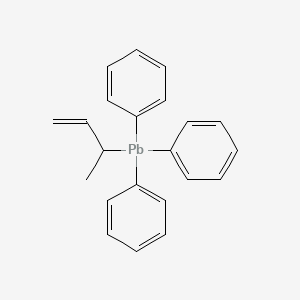
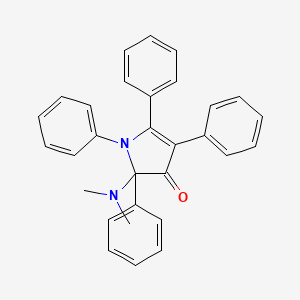
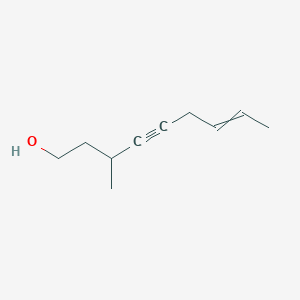
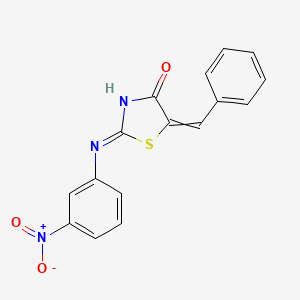
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
